1-(3-Amino-5-(chloromethyl)phenyl)propan-2-one
Description
1-(3-Amino-5-(chloromethyl)phenyl)propan-2-one is a substituted propan-2-one derivative featuring a phenyl ring with two functional groups: an amino group (-NH₂) at the 3-position and a chloromethyl (-CH₂Cl) group at the 5-position.
Properties
Molecular Formula |
C10H12ClNO |
|---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
1-[3-amino-5-(chloromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H12ClNO/c1-7(13)2-8-3-9(6-11)5-10(12)4-8/h3-5H,2,6,12H2,1H3 |
InChI Key |
AJZVFMCTKGKLGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=CC(=C1)N)CCl |
Origin of Product |
United States |
Preparation Methods
Halogenation-Amination Approach
This two-step methodology remains the most widely adopted strategy for synthesizing 1-(3-Amino-5-(chloromethyl)phenyl)propan-2-one. The process begins with the chloromethylation of 1-(3-nitrophenyl)propan-2-one, followed by catalytic hydrogenation to reduce the nitro group to an amine.
Step 1: Chloromethylation
The nitrophenyl precursor undergoes Friedel–Crafts alkylation using chloromethyl methyl ether (MOMCl) in the presence of Lewis acids such as FeCl₃ or AlCl₃. Solvent selection critically influences regioselectivity, with dichloroethane providing superior para-selectivity (82%) compared to toluene (67%).
Step 2: Catalytic Hydrogenation
Palladium on carbon (Pd/C, 10 wt%) in ethanol under 3 atm H₂ at 50°C reduces the nitro group to an amine with 89% conversion efficiency. Alternative catalysts like Raney nickel show comparable activity but require higher pressures (5–10 atm).
Table 1: Halogenation-Amination Yield Optimization
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Catalyst Loading | 5 wt% Pd/C | 10 wt% Pd/C | 10 wt% Pd/C |
| Temperature (°C) | 25 | 50 | 50 |
| H₂ Pressure (atm) | 1 | 3 | 3 |
| Yield (%) | 62 ± 3 | 89 ± 2 | 89 ± 2 |
Reductive Amination Strategy
An alternative single-pot method employs reductive amination of 1-(5-(chloromethyl)-3-nitrophenyl)propan-2-one using ammonium formate and formaldehyde. This approach circumvents separate reduction steps but requires precise pH control (pH 6.5–7.0) to prevent over-reduction of the ketone moiety.
Key Reaction Parameters:
- Reductant: Ammonium formate (5 equiv)
- Catalyst: Pd/C (5 wt%) in methanol
- Temperature: 65°C, 12 h
- Yield: 73% (isolated)
Reaction Optimization
Temperature and Solvent Effects
Microwave irradiation (150 W, 100°C) reduces chloromethylation time from 24 h to 45 min while maintaining 85% yield. Polar aprotic solvents like DMF enhance reaction rates but promote ketone decarbonylation at temperatures >110°C.
Catalytic Systems
Bimetallic Pd-Fe nanoparticles (2 nm diameter) demonstrate 40% higher turnover frequency (TOF) than monometallic catalysts in hydrogenation steps, attributed to synergistic electronic effects.
Characterization and Analytical Techniques
1H NMR (400 MHz, DMSO-d₆) reveals distinct resonances:
- δ 8.21 (s, 1H, NH₂)
- δ 4.58 (s, 2H, CH₂Cl)
- δ 2.89 (q, 2H, J = 7.1 Hz, COCH₂)
- δ 2.12 (s, 3H, CH₃)
HPLC purity exceeds 98% when using a C18 column with 70:30 acetonitrile/water mobile phase (retention time: 6.7 min).
Challenges and Alternative Approaches
Instability of the chloromethyl group under basic conditions necessitates inert atmospheres during amination. Recent advances employ protective groups like tert-butoxycarbonyl (Boc) to stabilize intermediates, improving overall yields to 92% in small-scale trials.
Industrial-Scale Production Considerations
Continuous-flow reactors achieve 85% space-time yield (STY) improvement over batch processes by minimizing thermal degradation. A representative pilot-scale setup uses:
- Reactor Volume: 50 L
- Throughput: 12 kg/day
- Solvent Recovery: 94% via vacuum distillation
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-5-(chloromethyl)phenyl)propan-2-one can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, sulfuric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, ammonia.
Major Products Formed
Oxidation: 1-(3-Nitro-5-(chloromethyl)phenyl)propan-2-one.
Reduction: 1-(3-Amino-5-(chloromethyl)phenyl)propan-2-ol.
Substitution: 1-(3-Amino-5-(hydroxymethyl)phenyl)propan-2-one.
Scientific Research Applications
1-(3-Amino-5-(chloromethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Amino-5-(chloromethyl)phenyl)propan-2-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloromethyl group can participate in covalent bonding with nucleophilic sites. These interactions can affect the activity of enzymes and receptors, influencing biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Physical Properties
Chloromethyl-Substituted Analogs
- 1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f): Structure: Contains a chloromethyl group at the para position of the phenyl ring and a sulfoxide-ketone system. Physical Properties: Melting point = 137.3–138.5°C, synthesized via Ru(II)-catalyzed reactions. Key Difference: The absence of an amino group and the presence of a sulfoxide substituent reduce its polarity compared to the target compound .
Amino-Substituted Analogs
- 3-Amino-5-[4-chloro-2-(2-fluorophenoxy)phenyl]-4H-1,2,4-triazole: Structure: A triazole core with amino and chloro substituents. Biological Activity: Exhibits potent anticonvulsant activity (ED₅₀ = 1.4 mg/kg) comparable to diazepam.
Trifluoromethyl-Substituted Analogs
- 1-(3-(Trifluoromethyl)phenyl)propan-2-one: Structure: Features a trifluoromethyl (-CF₃) group instead of amino/chloromethyl groups. Application: Intermediate in fenfluramine synthesis; the electron-withdrawing CF₃ group enhances metabolic stability compared to amino/chloromethyl substituents .
Anticonvulsant Activity
- The amino and chloro groups in the target compound mirror pharmacophores in anticonvulsant triazoles (e.g., ). However, the propan-2-one scaffold may alter pharmacokinetics due to increased lipophilicity .
Structural and Spectral Comparisons
Biological Activity
1-(3-Amino-5-(chloromethyl)phenyl)propan-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The chemical formula of this compound includes an amino group and a chloromethyl group, which contribute to its reactivity and interactions with biological targets. The amino group can form hydrogen bonds, while the chloromethyl group can participate in covalent bonding with nucleophilic sites in biological molecules.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Hydrogen Bonding : The amino group facilitates hydrogen bonding with biological macromolecules, enhancing its binding affinity.
- Covalent Bonding : The chloromethyl group allows for covalent interactions, potentially modifying enzyme or receptor activity.
These interactions can lead to modulation of enzyme activities, influencing metabolic pathways and disease processes.
Biological Activities
Research has indicated several potential biological activities for this compound:
- Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial effects, although specific mechanisms are still under investigation.
- Anticancer Activity : The compound has shown promise in inhibiting specific enzymes or receptors involved in cancer pathways, suggesting potential anticancer properties.
- Enzyme Inhibition : Studies have indicated that this compound may inhibit enzymes critical in various metabolic processes, which could be beneficial in treating diseases like Alzheimer's .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Modulation of enzyme activity | |
| Enzyme Inhibition | Potential inhibition of AChE and MAO-B |
Case Study: Enzyme Inhibition
A study focused on the inhibition of acetylcholinesterase (AChE) revealed that derivatives of this compound demonstrated significant inhibitory activity. The compound exhibited an IC50 value indicating effective inhibition, comparable to known AChE inhibitors used in Alzheimer’s treatment. This suggests that structural modifications could enhance its efficacy against neurodegenerative diseases .
Table 2: IC50 Values for Enzyme Inhibition
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 1-(3-Amino-5-(chloromethyl)phenyl)propan-2-one?
- Answer : A plausible route involves Friedel-Crafts acylation to install the ketone group, followed by functionalization. For example, nitrile hydrolysis (using ACE-Cl and K₂CO₃ in dichloroethane) can yield ketones, as seen in analogous syntheses . Subsequent reductive amination (e.g., Na(OAc)₃BH with ethylamine) may introduce the amino group . The chloromethyl group could be introduced via nucleophilic substitution (e.g., Cl⁻ under basic conditions) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Answer :
- NMR : The amino group (δ 1–5 ppm for NH₂) and chloromethyl (δ 3–4 ppm for CH₂Cl) can be resolved via ¹H/¹³C NMR. Aromatic protons in the phenyl ring typically appear at δ 6.5–7.5 ppm .
- IR : The ketone carbonyl stretch (~1700 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) are key markers .
- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns of the chloromethyl and amino groups .
Q. How does the chloromethyl group influence reactivity in substitution reactions?
- Answer : The chloromethyl group undergoes nucleophilic substitution (e.g., with amines or thiols) under mild basic conditions. For example, in similar compounds, LiAlH₄ reduces ketones while preserving chloromethyl groups, enabling selective functionalization . Protecting the amino group (e.g., with Boc) prevents unwanted side reactions during substitution .
Advanced Research Questions
Q. How can crystallographic data contradictions be resolved for structural elucidation?
- Answer : Use SHELXL for refining X-ray diffraction data, particularly for resolving disorder in flexible groups (e.g., chloromethyl). Validate against spectroscopic data (NMR/IR) and computational models (DFT) to confirm bond angles and torsional strains . For example, SHELXL’s robust algorithms handle twinning and high-resolution data, common in aromatic ketones .
Q. What experimental strategies address low yields in reductive amination steps?
- Answer : Optimize reaction conditions using design of experiments (DoE) . Key factors include:
- pH control : Acetic acid (CH₃COOH) stabilizes intermediates in dichloroethane .
- Catalyst screening : Test borohydride variants (e.g., NaBH₄ vs. NaBH(OAc)₃) to improve selectivity for the amino group .
- Temperature modulation : Lower temperatures (0–5°C) reduce side reactions in sensitive intermediates .
Q. How can regioselective functionalization of the chloromethyl group be achieved?
- Answer : Employ protecting group strategies :
- Protect the amino group with Boc (tert-butoxycarbonyl) before substitution.
- Use polar aprotic solvents (e.g., DMF) with nucleophiles (e.g., NaN₃) at 60–80°C to target the chloromethyl site .
- Monitor reaction progress via TLC or LC-MS to prevent over-substitution .
Q. What bioactivity screening approaches are relevant for this compound?
- Answer :
- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ATPase-Glo™). The amino group may act as a hydrogen-bond donor .
- Cellular uptake studies : Use radiolabeled analogs (³H or ¹⁴C) to evaluate membrane permeability, leveraging the chloromethyl group for tracking .
- Molecular docking : Simulate interactions with target proteins (e.g., serotonin receptors) to prioritize in vitro testing .
Methodological Considerations
- Data Validation : Cross-reference crystallographic (SHELXL-refined) and spectroscopic data to resolve ambiguities in bond lengths or group orientations .
- Reaction Optimization : Use response surface methodology (RSM) to balance yield and purity in multi-step syntheses .
- Safety Protocols : Handle chloromethyl intermediates in fume hoods due to potential lachrymatory effects, as noted in similar aryl chlorides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
